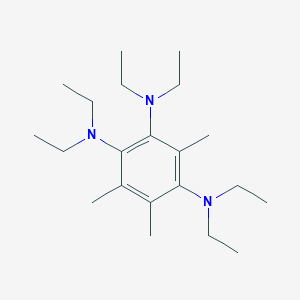
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine is a complex organic compound characterized by its unique structure, which includes multiple ethyl and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of ethyl and methyl groups through alkylation reactions. Specific catalysts and solvents are used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may result in the removal of specific functional groups or the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine include other multi-alkylated benzene derivatives, such as:
- N~1~,N~1~,N~2~,N~2~-Tetraethyl-3,5,6-trimethylbenzene-1,2-diamine
- N~1~,N~1~,N~2~,N~2~-Tetramethyl-3,5,6-triethylbenzene-1,2-diamine
Uniqueness
The uniqueness of N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine lies in its specific arrangement of ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds.
Properties
CAS No. |
64672-96-4 |
|---|---|
Molecular Formula |
C21H39N3 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
1-N,1-N,2-N,2-N,4-N,4-N-hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine |
InChI |
InChI=1S/C21H39N3/c1-10-22(11-2)19-16(7)17(8)20(23(12-3)13-4)21(18(19)9)24(14-5)15-6/h10-15H2,1-9H3 |
InChI Key |
QLLRSHJVDCWHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=C(C(=C1C)C)N(CC)CC)N(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















